Product packaging for 4,6-O-Benzylidene-glucopyranose(Cat. No.:)

4,6-O-Benzylidene-glucopyranose

Cat. No.: B11940909
M. Wt: 268.26 g/mol
InChI Key: FOLRUCXBTYDAQK-FJRULOAQSA-N
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Description

Historical Development and Synthetic Utility of Benzylidene Acetals in Glycoscience

The application of benzylidene acetals as protecting groups in carbohydrate chemistry dates back to the early 20th century. numberanalytics.com The foundational work of chemists like Emil Fischer laid the groundwork for modifying carbohydrates, which led to the development of benzylidene acetal (B89532) protection. ontosight.ai This technique has become indispensable for the synthesis of complex carbohydrate molecules with high precision and yield. ontosight.ai

The primary utility of benzylidene acetals lies in their role as protecting groups, which allows for the selective modification of other hydroxyl groups within the carbohydrate structure. numberanalytics.com This has been instrumental in the synthesis of complex molecules such as glycosphingolipids and polysaccharides. numberanalytics.com The stability of the benzylidene acetal under many reaction conditions, coupled with its susceptibility to cleavage under specific, often acidic, conditions, makes it a versatile tool for synthetic chemists. numberanalytics.com

Strategic Role of 4,6-O-Benzylidene-glucopyranose as a Versatile Synthetic Intermediate

The strategic importance of this compound stems from its function as a versatile synthetic intermediate. ontosight.ai By protecting the 4- and 6-hydroxyl groups of the glucopyranose ring, it directs subsequent reactions to the hydroxyl groups at the C-2 and C-3 positions. This selective protection is a cornerstone of modern carbohydrate synthesis, enabling the construction of complex oligosaccharides and glycoconjugates. ontosight.ainumberanalytics.com

A key synthetic manipulation of this compound is the regioselective reductive opening of the benzylidene acetal ring. researchgate.netnih.gov This reaction can be controlled to selectively expose either the 4-hydroxyl or the 6-hydroxyl group, providing access to a wide range of selectively functionalized glucose derivatives. researchgate.netnih.gov For instance, the use of different reagent systems, such as triethylsilane with an acid catalyst, can dictate the outcome of the ring opening. nih.gov

The synthesis of 4,6-O-benzylidene-D-glucopyranose itself is typically achieved by reacting D-glucose with benzaldehyde (B42025) or benzaldehyde dimethyl acetal in the presence of an acid catalyst like zinc chloride, p-toluenesulfonic acid, or phosphoric acid. orgsyn.orggoogle.com The reaction conditions, including the choice of solvent and catalyst, can be optimized to improve the yield and purity of the product. ontosight.aigoogle.com

Table 1: Synthesis of 4,6-O-Benzylidene-D-glucopyranose

Starting MaterialReagentsCatalystTypical YieldReference
Methyl α-D-glucopyranosideBenzaldehydeZinc Chloride63% orgsyn.org
D-glucoseBenzaldehydeProtonic AcidHigh google.com

Overview of Key Research Areas and Methodological Advancements

Current research continues to expand the applications of this compound and related structures. One area of advancement is in the synthesis of novel materials. For example, derivatives of 4,6-O-benzylidene acetal protected glucose have been used to create low molecular weight gelators, which can form supramolecular gels with potential applications in biomaterials and drug delivery. nih.gov Specifically, naproxen (B1676952) has been co-gelled with such a derivative, demonstrating slow release from the gel matrix. nih.gov

Furthermore, this compound serves as a key intermediate in the synthesis of complex chiral molecules, such as crown ethers. researchgate.net These sugar-based macrocycles have shown potential as catalysts in asymmetric phase-transfer reactions. researchgate.net The rigid structure conferred by the benzylidene group can influence the enantioselectivity of these catalysts. nih.gov

Methodological advancements also focus on improving the efficiency and selectivity of reactions involving benzylidene acetals. This includes the development of new catalysts and the use of techniques like microwave-assisted synthesis to accelerate reaction times. numberanalytics.com The study of the reaction mechanisms, such as the regioselectivity of the reductive ring opening, remains an active area of investigation to provide chemists with more precise control over synthetic outcomes. researchgate.net The compound and its derivatives are also being explored for their potential in developing carbohydrate-based drugs and vaccines. numberanalytics.com

Table 2: Key Research Applications of this compound

Research AreaSpecific ApplicationKey FindingReference
Materials ScienceSynthesis of low molecular weight gelatorsFormation of co-gels with drugs like naproxen for sustained release. nih.gov
Asymmetric CatalysisSynthesis of chiral crown ethersThe benzylidene group's rigidity enhances enantioselectivity in phase-transfer reactions. researchgate.netnih.gov
Synthetic MethodologyRegioselective reductive openingControlled cleavage to yield either free 4-OH or 6-OH for further functionalization. researchgate.netnih.gov
Medicinal ChemistryIntermediate for drug developmentUsed in the synthesis of complex carbohydrates for potential therapeutic applications. numberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O6 B11940909 4,6-O-Benzylidene-glucopyranose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16O6

Molecular Weight

268.26 g/mol

IUPAC Name

(2R,4aR,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol

InChI

InChI=1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10-,11-,12?,13-/m1/s1

InChI Key

FOLRUCXBTYDAQK-FJRULOAQSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O[C@@H](O1)C3=CC=CC=C3

Canonical SMILES

C1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Reaction Kinetics for 4,6 O Benzylidene Glucopyranose Formation

Classical and Contemporary Approaches to Benzylidene Acetal (B89532) Formation

The formation of a benzylidene acetal involves the reaction of a diol with benzaldehyde (B42025) or a benzaldehyde equivalent. This reaction is typically catalyzed by an acid and results in the formation of a cyclic acetal, which protects the involved hydroxyl groups from further reaction.

Acid-Catalyzed Condensation Reactions with Benzaldehyde (e.g., using Zinc Chloride)

A traditional and widely practiced method for the synthesis of 4,6-O-benzylidene-α-D-glucopyranoside involves the direct acid-catalyzed condensation of methyl α-D-glucopyranoside with benzaldehyde. orgsyn.org In this approach, a Lewis acid such as freshly fused and powdered zinc chloride serves as the catalyst. The reaction is typically stirred at room temperature for an extended period, for instance, 48 hours. orgsyn.org The resulting product mixture is then worked up by pouring it into cold water to precipitate the product and remove excess benzaldehyde. orgsyn.org Recrystallization from a solvent system like chloroform-ether can yield the analytically pure product. orgsyn.org This method, while effective, often requires stoichiometric amounts of the Lewis acid and can lead to the formation of byproducts, necessitating careful purification.

A study on the acid-catalyzed reaction of D-glucose with benzaldehyde demonstrated the formation of the 4,6-O-benzylidene derivative. doubtnut.com Protic acids such as sulfuric acid, p-toluenesulfonic acid, phosphoric acid, methanesulfonic acid, and trifluoroacetic acid can also be employed as catalysts for this transformation. google.com The reaction can be carried out in various organic solvents like N,N-dimethylformamide (DMF), methanol, ethanol, acetonitrile, or dimethyl sulfoxide, and even in a solvent-free system. google.com

CatalystReactantsConditionsYieldReference
Zinc ChlorideMethyl α-D-glucopyranoside, BenzaldehydeRoom temperature, 48 hours63% orgsyn.org
Protic Acids (e.g., H₂SO₄)D-glucose, Benzaldehyde30°C, 12 hoursNot specified google.com

Utilization of Benzaldehyde Dimethyl Acetal for Acetalization

An alternative and often milder approach to benzylidene acetal formation is the use of benzaldehyde dimethyl acetal (BDA) in a process known as transacetalization. researchgate.netresearchgate.net This method is particularly useful as it avoids the generation of water as a byproduct, which can complicate the reaction equilibrium in direct condensations with benzaldehyde. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid or camphorsulfonic acid. researchgate.netresearchgate.net

For instance, methyl α-D-glucopyranoside can be treated with benzaldehyde dimethyl acetal in anhydrous dimethylformamide (DMF) with camphorsulfonic acid as the catalyst. researchgate.net Chloroform has also been utilized as a solvent for this reaction. researchgate.net The use of BDA often leads to cleaner reactions and good yields of the desired 4,6-O-benzylidene acetal. researchgate.net

ReagentCatalystSolventReference
Benzaldehyde Dimethyl Acetalp-Toluenesulfonic acid or Camphorsulfonic acidN,N-Dimethylformamide (DMF) or Chloroform researchgate.netresearchgate.net

Solid Acid Catalysis in Green Synthesis (e.g., Dowex 50WX8)

In a move towards more environmentally benign synthetic methods, solid acid catalysts have been employed for benzylidene acetal formation. researchgate.net These catalysts offer advantages such as ease of separation from the reaction mixture, reusability, and often milder reaction conditions. Dowex 50WX8, a strong acidic cation-exchange resin, has been successfully used as a solid acid catalyst for the synthesis of benzylidene acetals at room temperature. researchgate.netresearchgate.net This method represents a metal-free and direct approach for the efficient synthesis of these protected carbohydrates. researchgate.net The use of a solid acid catalyst like Dowex 50WX8 aligns with the principles of green chemistry by minimizing waste and avoiding the use of corrosive and hazardous soluble acids. researchgate.net

Optimized Room Temperature Protocols for Efficient Synthesis

Recent research has focused on developing highly efficient protocols for benzylidene acetal synthesis that can be performed at room temperature. A notable development is a metal-free direct method that utilizes Dowex 50WX8 as a solid acid catalyst in conjunction with trichloroacetonitrile (B146778) (Cl₃CCN) as a novel water scavenger. researchgate.net This approach allows a wide variety of aryl and α,β-unsaturated aldehydes to react readily with functionalized 1,2- and 1,3-diols under ambient conditions. researchgate.net The mildness of this protocol makes it compatible with sensitive functional groups that might not be stable under harsher, traditional methods. researchgate.net

Regioselective Control in Acetalization

The presence of multiple hydroxyl groups in monosaccharides presents a significant challenge in achieving regioselective protection. While the formation of the 4,6-O-benzylidene acetal is often favored thermodynamically due to the formation of a stable six-membered ring, achieving selectivity for other positions or in more complex substrates requires more sophisticated catalytic systems.

Chiral Phosphoric Acid Catalysis for Controlled Formation

A significant advancement in the regioselective acetalization of carbohydrates has been the use of chiral phosphoric acids (CPAs) as catalysts. nih.govnih.govumich.edu These organocatalysts can effectively control the regioselectivity of acetal formation, often overriding the inherent reactivity of the substrate. nih.gov This catalyst-controlled approach allows for the selective protection of specific diol pairs within a sugar molecule. nih.gov

Studies have shown that BINOL-derived chiral phosphoric acids can direct the regioselective acetalization of carbohydrate-derived 1,2-diols. nih.govumich.edu The choice of the chiral catalyst can even lead to a regiodivergent outcome, where different regioisomers are obtained by simply using a different enantiomer of the catalyst. nih.gov For example, in the tetrahydropyranylation of a D-glucose-derived diol, the (R)-enantiomer of a specific CPA catalyst favored protection at the C2 position, while the (S)-enantiomer or an achiral acid showed lower selectivity. umich.edu This level of control is crucial for the synthesis of complex, differentially protected monosaccharides, which are valuable building blocks in glycochemistry. nih.gov

Catalyst SystemKey FeatureApplicationReference
Chiral Phosphoric Acids (CPAs)Catalyst-controlled regioselectivitySelective acetalization of 1,2-diols nih.govnih.govumich.edu

Impact of Reaction Conditions on Regioselectivity and Isomer Distribution

The regioselective formation of the 4,6-O-benzylidene acetal over other possible isomers (e.g., 1,2- or 2,3-acetals) is highly dependent on the reaction conditions. The inherent stability of the six-membered 1,3-dioxane (B1201747) ring, formed between the C4 hydroxyl and the primary C6 hydroxyl, is the primary driving force for this selectivity. nih.govstudylib.net

Several factors influence the outcome of the reaction:

Catalysts: The reaction is acid-catalyzed. Both Lewis acids (like zinc chloride, Cu(OTf)₂) and Brønsted acids (like p-toluenesulfonic acid, camphorsulfonic acid) are commonly employed. nih.govorgsyn.org The choice of catalyst can affect reaction times and efficiency. For instance, Cu(OTf)₂ has been reported as a remarkably efficient catalyst for this transformation, allowing the reaction to complete within an hour at room temperature. nih.gov

Reagents: Benzaldehyde is the standard reagent, but transacetalization using benzaldehyde dimethyl acetal is also a common and efficient method, particularly as it avoids the production of water as a byproduct. numberanalytics.comnih.gov The use of sterically hindered aldehydes, such as 2,6-dimethylbenzaldehyde, has been shown to restore selectivity for the 4,6-O-benzylidene product in substrates like methyl α-D-mannopyranoside, where the cis-2,3-diols can otherwise lead to mixtures. researchgate.net

Solvents and Temperature: Solvents such as N,N-dimethylformamide (DMF) are frequently used. numberanalytics.comlew.ro A study by Organic Syntheses describes a procedure using neat benzaldehyde with zinc chloride as the catalyst, stirred at room temperature for 48 hours. orgsyn.org Another method employs Dowex 50WX8, a solid acid catalyst, at room temperature, which is advantageous for its simplicity and mild conditions. researchgate.net

Table 1: Selected Synthetic Protocols for Benzylidene Acetal Formation

Starting MaterialReagents & CatalystConditionsPrimary ProductReference
Methyl α-D-glucopyranosideBenzaldehyde, Zinc ChlorideRoom temperature, 48 hoursMethyl 4,6-O-benzylidene-α-D-glucopyranoside orgsyn.org
Generic DiolBenzaldehyde dimethyl acetal, Cu(OTf)₂Acetonitrile, Room temperature, ~1 hourCorresponding benzylidene acetal nih.gov
N-acetyl-N-methyl-1-amino-1-deoxy-D-glucitol1,1-dimethoxybenzaldehide, Camphorsulfonic acidDMF, Reflux4,6-O-benzylidene-N-acetyl-N-methyl-glucamine lew.ro
Various DiolsBenzaldehyde, Dowex 50WX8, Cl₃CCNRoom temperatureCorresponding benzylidene acetals researchgate.net

Kinetic and Equilibrium Studies of Benzylidene Acetal Formation

The formation of acetals is a reversible process. numberanalytics.com To drive the reaction toward the product, water, which is formed as a byproduct, must be removed from the reaction mixture. youtube.com This is a key principle of Le Châtelier's.

The regioselective formation of the 4,6-O-benzylidene acetal on glucopyranosides is a classic example of thermodynamic versus kinetic control. dalalinstitute.comopenstax.org While other acetals, such as a five-membered 2,3-O-benzylidene acetal, might form faster (kinetic product), the six-membered 4,6-O-benzylidene acetal is the more stable product (thermodynamic product). rsc.orgresearchgate.net Given sufficient time and appropriate conditions (e.g., elevated temperature, acid catalysis) that allow for reversibility, the initial kinetic products can rearrange into the more stable thermodynamic product. rsc.orgtudelft.nl Studies on the related D-glucitol have shown that a kinetically favored 2,3-O-benzylidene acetal can rearrange to the 2,4-acetal under anhydrous conditions. rsc.org In the context of glucose, the formation of the 4,6-acetal is favored because it creates a stable, six-membered 1,3-dioxane ring fused to the pyranose ring, minimizing steric strain compared to other possibilities. studylib.net

Mechanism of Benzylidene Acetal Formation

The generally accepted mechanism for acid-catalyzed acetal formation is a stepwise process. youtube.comyoutube.com

Protonation: The acid catalyst protonates the carbonyl oxygen of benzaldehyde, making the carbonyl carbon significantly more electrophilic. studylib.netyoutube.com

First Nucleophilic Attack: A hydroxyl group from the glucose molecule (e.g., the C6-OH) acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com

Hemiacetal Formation: Deprotonation of the resulting oxonium ion yields a hemiacetal intermediate. youtube.comyoutube.com

Formation of Oxonium Ion: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). youtube.com Subsequent elimination of water is assisted by the lone pair of electrons on the adjacent oxygen, forming a resonance-stabilized oxonium ion. youtube.comacs.org

Second Nucleophilic Attack: The second hydroxyl group (the C4-OH) attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion. youtube.com

Acetal Formation: Deprotonation of the resulting species regenerates the acid catalyst and yields the final cyclic 4,6-O-benzylidene acetal. youtube.com

While phosphate (B84403) groups are significant in many areas of carbohydrate chemistry, particularly in glycosylation reactions where glycosyl phosphates act as donors, the available literature does not describe a mechanistic pathway for the formation of 4,6-O-benzylidene acetal that proceeds via an anomeric phosphate intermediate. researchgate.netcitedrive.com Such pathways typically involve functionalization at the anomeric (C-1) carbon. The formation of the benzylidene acetal, however, involves the hydroxyl groups at the C-4 and C-6 positions, which are remote from the anomeric center.

A concerted asynchronous reaction is one that occurs in a single kinetic step (i.e., through a single transition state without intermediates), but in which bond-forming and bond-breaking events are not simultaneous. nih.govucdavis.edu While this type of mechanism has been studied and proposed for various organic reactions, such as certain cycloadditions and rearrangements, the standard mechanism for acetal formation is universally depicted as a stepwise process involving a distinct hemiacetal intermediate. youtube.comyoutube.comnih.govresearchgate.net The literature reviewed does not provide evidence for a concerted asynchronous pathway for the formation of 4,6-O-benzylidene-glucopyranose. The stepwise mechanism, involving proton transfers and the formation of an oxonium ion, remains the accepted model. youtube.comyoutube.com

The term "syn-addition" is most commonly used to describe the stereochemistry of addition reactions to alkenes and alkynes. Its application to the mechanism of acetal formation is not standard. The formation of the benzylidene acetal creates a new stereocenter at the benzylic carbon of the acetal ring. The stereoselectivity of this process (i.e., the preference for the R or S configuration at this new center) is an important aspect of the reaction. However, the literature does not typically describe this in terms of a "syn-addition" mechanism. The stereochemical outcome is determined during the nucleophilic attack steps, but there is no indication in the reviewed sources that low temperatures specifically favor a mechanism that would be classified as a syn-addition. The reaction is generally considered to be under thermodynamic control, which favors the most stable diastereomer regardless of the temperature, although lower temperatures can be used to favor a kinetic product in competing reactions. openstax.org

Regioselective Derivatization and Functionalization of 4,6 O Benzylidene Glucopyranose Derivatives

Controlled Opening of the 4,6-O-Benzylidene Acetal (B89532) Ring

The selective cleavage of the 4,6-O-benzylidene acetal in glucopyranose derivatives is a key transformation that enables the synthesis of complex carbohydrates and other glycoconjugates. The regioselectivity of this cleavage, yielding either a free 4-OH or 6-OH group, can be controlled by the choice of reagents and reaction conditions.

Oxidative Cleavage Strategies

Oxidative cleavage of benzylidene acetals provides a direct route to hydroxy-benzoate derivatives. Several reagents and methods have been developed to achieve this transformation with varying degrees of regioselectivity.

The Hanessian-Hullar reaction, which utilizes N-bromosuccinimide (NBS) to mediate the fragmentation of benzylidene acetals, is a significant method for generating deoxy sugars. nih.gov The reaction is believed to start with a hydrogen atom abstraction, forming a benzylidene radical. nih.gov Subsequent fragmentation can occur through different pathways. In the case of 4,6-O-benzylidene acetals in the gluco-series, the reaction generally proceeds via an ionic mechanism. nih.gov This mechanism favors the cleavage of the C6-O6 bond. nih.gov

For instance, the reaction of methyl 4,6-O-benzylidene-β-D-galactopyranoside with NBS and barium carbonate results in the formation of methyl 4-O-benzoyl-6-bromo-6-deoxy-β-D-galactopyranoside and methyl 4-O-benzoyl-3-bromo-3-deoxy-β-D-gulopyranoside. nih.govnih.gov The initial product, the 6-bromo-6-deoxygalactoside, is a kinetic product that can rearrange under the reaction conditions to the thermodynamically more stable 3-bromo-3-deoxyguloside. nih.govnih.gov This rearrangement likely proceeds through a 3,6-anhydro galactopyranoside intermediate. nih.gov The stereochemical outcome is thus a result of both the initial regioselective cleavage and subsequent intramolecular rearrangement.

The Hanessian-Hullar reaction on 4,6-O-benzylidene acetals of galactopyranosides leads to the formation of 4-O-benzoyl-6-bromo-6-deoxy derivatives. nih.govnih.gov This regioselectivity, where the benzoyl group is at the C-4 position and the bromine at the C-6 position, is consistent with the ionic fragmentation pathway being dominant for NBS-mediated cleavage. nih.gov The reaction of methyl 4,6-O-benzylidene-β-D-galactopyranoside with NBS yields methyl 4-O-benzoyl-6-bromo-6-deoxy-β-D-galactopyranoside as the kinetic product. nih.gov

Starting MaterialReagentsProduct(s)
Methyl 4,6-O-benzylidene-β-D-galactopyranosideNBS, Barium CarbonateMethyl 4-O-benzoyl-6-bromo-6-deoxy-β-D-galactopyranoside, Methyl 4-O-benzoyl-3-bromo-3-deoxy-β-D-gulopyranoside

This table summarizes the products obtained from the Hanessian-Hullar reaction on a representative 4,6-O-benzylidene-galactopyranoside.

A combination of periodic acid and tetrabutylammonium (B224687) bromide in the presence of wet alumina (B75360) offers an efficient method for the oxidative cleavage of benzylidene acetals to their corresponding hydroxybenzoates. thieme-connect.com This system is notable for its high yields (often exceeding 90%) and mild reaction conditions. thieme-connect.com The regioselectivity of this oxidation can be influenced by the nature of the protecting group at the C-3 position of the glucopyranoside. thieme-connect.com This method is chemoselective, leaving other common protecting groups like tert-butyldimethylsilyl (TBDMS) and functional groups such as epoxides unaffected. thieme-connect.com The use of inexpensive reagents and a simple workup procedure makes this protocol a valuable alternative to other oxidative cleavage methods. thieme-connect.com

Tin(IV) chloride (SnCl₄) can effectively promote the cleavage of 4,6-O-benzylidene acetals. mdpi.com The reaction proceeds in dichloromethane (B109758) (CH₂Cl₂), and the presence of a small amount of water has been found to significantly promote the reaction. mdpi.com The efficiency of the deacetalation increases with the amount of SnCl₄ used, with nearly quantitative yields achievable. mdpi.com A proposed mechanism involves the coordination of SnCl₄ to the oxygen atoms of the acetal, leading to the cleavage of the benzylidene group. mdpi.com Furthermore, SnCl₄ can be used for the selective cleavage of a p-methoxybenzyl (PMB) group in the presence of a benzylidene acetal by using a catalytic amount of the Lewis acid. mdpi.com This allows for convenient conversion of 4,6-O-benzylidene glycosides into 4,6-di-O-acetyl or 4-hydroxy-6-O-acetyl glycosides by quenching the reaction with acetic anhydride (B1165640). mdpi.com

ReagentConditionsOutcome
SnCl₄ (catalytic)CH₂Cl₂, rtSelective cleavage of PMB group
SnCl₄ (stoichiometric)CH₂Cl₂, H₂O, rtCleavage of 4,6-O-benzylidene acetal
SnCl₄ then Ac₂OCH₂Cl₂, rtFormation of 4,6-di-O-acetyl glycoside

This table illustrates the different outcomes of SnCl₄-promoted reactions on protected glycosides.

Reductive Cleavage Approaches

Reductive cleavage of 4,6-O-benzylidene acetals is a widely used method to generate either 4-O-benzyl or 6-O-benzyl ethers, thereby liberating one of the hydroxyl groups for further functionalization. taylorfrancis.com The regioselectivity of this reaction is highly dependent on the reagent system employed. taylorfrancis.comnih.gov

A classic method developed by Lipták and coworkers involves the use of lithium aluminum hydride (LiAlH₄) in combination with aluminum chloride (AlCl₃). taylorfrancis.com This reagent system typically leads to the formation of the 4-O-benzyl ether, leaving the 6-OH group free. taylorfrancis.com The reaction is generally reliable, providing high yields and regioselectivity, particularly when conducted in a mixture of dichloromethane and diethyl ether. taylorfrancis.com However, this method is not compatible with ester or amide functionalities. taylorfrancis.com

Conversely, the reagent system of sodium cyanoborohydride (NaCNBH₃) and hydrogen chloride (HCl), introduced by Garegg and coworkers, provides the opposite regioselectivity, yielding the 6-O-benzyl ether and a free 4-OH group. taylorfrancis.comcapes.gov.br This makes the two methods complementary. taylorfrancis.com

The mechanism of reductive cleavage has been a subject of investigation. For borane-mediated openings, it is suggested that there are three distinct mechanistic pathways. acs.org In non-polar solvents, a highly reactive Lewis acid can generate a fully developed oxocarbenium ion, which is then reduced with low stereoselectivity. acs.org In more polar solvents like THF, the Lewis acid's reactivity is moderated, leading to a slower reaction with higher stereoselectivity, typically yielding a free 6-hydroxyl group. acs.org When boranes are activated by a Lewis acid, the borane (B79455) itself becomes the most electrophilic species, leading to an inverse regioselectivity that produces a free 4-hydroxyl group. nih.govacs.org

Reagent SystemPredominant Product
LiAlH₄ / AlCl₃4-O-Benzyl ether (free 6-OH)
NaCNBH₃ / HCl6-O-Benzyl ether (free 4-OH)
BH₃·NMe₃ / Lewis Acid6-O-Benzyl ether (free 4-OH)

This table compares the regiochemical outcomes of different reductive cleavage methods for 4,6-O-benzylidene acetals.

Site-Selective Formation of 4-O-Benzylated or 6-O-Benzylated Analogs

The regioselective reductive opening of 4,6-O-benzylidene acetals can be controlled to produce either the 4-O-benzyl ether with a free 6-hydroxyl group or the 6-O-benzyl ether with a free 4-hydroxyl group. researchgate.nettaylorfrancis.com This selectivity is primarily dictated by the choice of reducing agent and the presence of a Lewis acid.

A classic method for achieving a free 6-OH group involves the use of lithium aluminum hydride (LiAlH₄) in combination with aluminum chloride (AlCl₃). taylorfrancis.com This reagent system reliably yields 4-O-benzyl ethers in high yields. taylorfrancis.com Conversely, the combination of sodium cyanoborohydride (NaCNBH₃) and hydrogen chloride (HCl) leads to the opposite regioselectivity, affording the 6-O-benzyl ether. taylorfrancis.com

More contemporary methods have expanded the toolkit for this transformation. For instance, the use of borane trifluoride etherate (BH₃·THF) with a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been shown to exclusively produce 4-O-benzyl ethers in high yields. colab.wsresearchgate.net The mechanism of borane-mediated openings suggests that when borane is activated by a Lewis acid, it coordinates to the more nucleophilic oxygen, typically O-6, leading to the formation of 6-O-benzyl ethers. researchgate.net In the absence of activation, the Lewis acid itself coordinates to O-6, resulting in the formation of the 4-O-benzyl ether. researchgate.net

The choice of solvent can also influence the outcome. DIBAL-H in a toluene (B28343) stock solution can favor the formation of 2,3,4-tri-O-benzyl derivatives, while a dichloromethane stock solution can lead to 2,3,6-tri-O-benzyl derivatives from the corresponding 4,6-O-benzylidene protected glucosides and mannosides. nih.gov

Table 1: Reagent Control of Regioselective Opening of 4,6-O-Benzylidene Acetals

Reagent SystemPredominant ProductReference
LiAlH₄ / AlCl₃4-O-Benzyl ether (free 6-OH) taylorfrancis.com
NaCNBH₃ / HCl6-O-Benzyl ether (free 4-OH) taylorfrancis.com
BH₃·THF / cat. TMSOTf4-O-Benzyl ether (free 6-OH) colab.wsresearchgate.net
DIBAL-H (Toluene)4-O-Benzyl ether (free 6-OH) nih.gov
DIBAL-H (Dichloromethane)6-O-Benzyl ether (free 4-OH) nih.gov
Generation of 4,6-Diol Derivatives

While the primary focus of regioselective opening is often to generate a single free hydroxyl group, the complete removal of the benzylidene group to generate the 4,6-diol is also a synthetically important transformation. This is typically achieved through acidic hydrolysis. For example, treatment with an 80% acetic acid/water solution can effectively deprotect the benzylidene acetal to yield the corresponding diol. researchgate.net This step is often performed after other synthetic manipulations on the molecule have been completed.

Influence of Protecting Groups on Regioselectivity of Ring Opening

The regioselectivity of the benzylidene acetal ring opening is not only influenced by the external reagents but also by the nature and position of other protecting groups on the glucopyranose ring. researchgate.net Ester protecting groups at the C-3 position, for instance, have been shown to be strongly α-directing and can overcome the typical β-directing influence of the 4,6-O-benzylidene acetal in glycosylation reactions. nih.gov This indicates a complex interplay between the electronic and steric effects of neighboring substituents.

The presence of free hydroxyl groups can also be detrimental to the selectivity of the reductive ring opening. researchgate.net Therefore, these reactions are generally performed on fully protected sugar derivatives to ensure predictable outcomes. The configuration of the pyranose ring itself also plays a role in determining the yield and stereoselectivity of the reaction. researchgate.net

Selective Acylation, Alkylation, and Silylation of Exposed Hydroxyl Groups

Once the 4,6-O-benzylidene acetal is in place, the remaining free hydroxyl groups at the C-2 and C-3 positions become targets for further functionalization. Achieving regioselectivity in these reactions is a significant challenge in carbohydrate chemistry due to the similar reactivity of the secondary hydroxyls. mdpi.com

Regioselective Benzoylation of Free Hydroxyls

Regioselective benzoylation of the free hydroxyls in 4,6-O-benzylidene-glucopyranose derivatives can be achieved under specific conditions. While a mixture of products is common, certain methodologies can favor acylation at a particular position. For example, in the benzoylation of a mixture of methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside and its 3-OH regioisomer, the use of benzoic anhydride with 4-dimethylaminopyridine (B28879) (DMAP) and triethylamine (B128534) (Et₃N) resulted in the formation of the 3-O-benzoyl derivative as the major product. nih.gov

Solvent-Controlled Regioselective Protection (e.g., C-2 position with Tetrahydrofuran)

A notable example of solvent-controlled regioselectivity allows for the specific mono-acylation, alkylation, and silylation at the C-2 position of allyl 4,6-O-benzylidene-α-D-glucopyranoside. nih.gov This procedure is remarkable for not requiring a catalyst and achieving high yields, demonstrating the profound effect the solvent can have on directing the reaction to a specific hydroxyl group. nih.gov

Chemo- and Regioselectivity in Multi-hydroxyl Systems

Achieving chemo- and regioselectivity in carbohydrate derivatives with multiple free hydroxyl groups is a formidable synthetic challenge. mdpi.com The subtle differences in the reactivity of the hydroxyl groups must be exploited. The use of organocatalysts has emerged as a powerful strategy for selective acylation. researchgate.net For instance, chiral 4-pyrrolidinopyridine (B150190) (4-PPY) derivatives have demonstrated significant regioselectivity in the acylation of sugars, favoring the O-4 position. researchgate.net The reaction conditions, particularly temperature, play a crucial role in stabilizing the transition state that leads to the desired regioselectivity. researchgate.net

Steric and Electronic Effects Governing Derivatization Selectivity

Research has shown that in the case of 4,6-O-benzylidene acetals of glycopyranosides, benzoylation with benzoic anhydride in the presence of a copper(II) trifluoroacetate (B77799) promoter leads to 2-benzoates for α-D-glucopyranosides. researchgate.net This selectivity is attributed to the increased nucleophilicity of the C2-OH group. Conversely, when using benzoyl chloride with a molybdenum dioxide acetylacetonate (B107027) catalyst, regioselective 3-O-substitution is observed for D-galactose and D-mannose derivatives. researchgate.net

The choice of solvent can also exert significant control over regioselectivity. A simple procedure for the mono-acylation, alkylation, and silylation at the 2-position of allyl 4,6-O-benzylidene-α-D-glucopyranoside in high yields has been developed that does not require a catalyst, highlighting the directing effect of the solvent. nih.gov

Furthermore, the formation of a copper chelate involving the 2,3-diol of 4,6-O-benzylidene-β-D-gluco- and galactopyranosides can direct acylation and methylation to the C3 position. nih.gov This is achieved by using reagents such as sodium hydride and copper(II) chloride, or copper(II) acetylacetanoate. nih.gov The anomeric configuration of the acceptor molecule and the size of the donor molecule also play a crucial role in determining the site of glycosylation. nih.gov For instance, with a monosaccharide donor and an α-anomeric acceptor, the (1→3)-linked product is favored, whereas with larger di- or trisaccharide donors, the (1→2)-linked products are formed exclusively. nih.gov

These examples underscore the nuanced balance of steric hindrance and electronic activation that chemists must navigate to achieve the desired regiochemical outcome in the derivatization of this compound.

Formation of Specialized Derivatives

The versatile this compound framework serves as a starting point for the synthesis of various specialized carbohydrate derivatives with unique functionalities and potential applications.

Synthesis of Nitrosugar Derivatives from Amino Sugars

The introduction of a nitro group into a sugar molecule, often derived from a corresponding amino sugar, opens avenues for the synthesis of novel nucleoside analogues and other modified carbohydrates. A key strategy involves the transformation of an amino group into a nitro group. One such example is the synthesis of methyl 4,6-O-benzylidene-2,3-dideoxy-3-nitro-2-(7'-theophyllinyl)-β-D-glucopyranoside. nih.gov This synthesis demonstrates the conversion of an amino sugar precursor into a nitrosugar derivative that is subsequently coupled with a nucleobase, in this case, a theophylline (B1681296) moiety. nih.gov

Another approach involves the azido-nitration of glycals, followed by hydrolysis to yield 2-azido-2-deoxynitrates, which are valuable intermediates for synthesizing various amino sugars. nih.gov These methods provide access to a class of compounds with potential for biological evaluation.

Preparation of Cyclic Carbonate Derivatives and their Reactions

Cyclic carbonates are valuable intermediates in carbohydrate chemistry, serving as precursors for the synthesis of other functional groups. The formation of a cyclic carbonate across the C2 and C3 diol of a this compound derivative can be achieved using various methods.

One common method involves the use of phosgene (B1210022) or its derivatives, though milder and safer alternatives are now being explored. rsc.org A novel strategy utilizes low-pressure carbon dioxide as the carbonating agent for the synthesis of 6-membered cyclic carbonates from 1,3-diols at room temperature. rsc.org This offers a more environmentally friendly approach.

Once formed, these cyclic carbonates can undergo a variety of reactions. For example, they can be opened by nucleophiles to introduce new functional groups at either the C2 or C3 position with predictable stereochemistry. The specific reaction conditions and the nature of the nucleophile will dictate the outcome of the ring-opening reaction, providing a versatile method for further derivatization.

Glycosylation Reactions Mediated by 4,6 O Benzylidene Glucopyranose Derivatives

Mechanistic Insights into Glycosylation Processes

The mechanism of glycosylation reactions involving 4,6-O-benzylidene-glucopyranose derivatives is often depicted as a continuum between SN1 and SN2 pathways. researcher.liferesearchgate.net The precise mechanism is influenced by several factors, including the nature of the leaving group on the glycosyl donor, the nucleophilicity of the glycosyl acceptor, and the reaction conditions.

Glycosyl triflates are highly reactive intermediates in glycosylation reactions, generated from glycosyl donors with a suitable leaving group, such as a thioglycoside, upon activation with triflic anhydride (B1165640). acs.orgnih.gov In the case of 4,6-O-benzylidene-protected glucose derivatives, the formation of a glucosyl triflate has been supported by low-temperature NMR experiments. acs.orgnih.gov

The activation of S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thia-d-glucopyranoside with triflic anhydride at low temperatures in the presence of a non-nucleophilic base leads to a highly active glycosylating species. acs.orgnih.gov The subsequent addition of an alcohol as a glycosyl acceptor results in the formation of α-glucosides with high selectivity. acs.orgnih.gov This outcome is in stark contrast to the analogous mannopyranoside series, which yields β-mannosides under the same conditions. acs.orgnih.gov

The stereoselectivity of glycosylation reactions involving these triflates is understood through the "triflate reservoir" concept. nih.gov The covalent glycosyl triflate is in equilibrium with a contact ion pair (CIP) and a solvent-separated ion pair (SSIP). The CIP is considered the precursor to the β-glycoside, while the SSIP leads to the α-glycoside. nih.gov In the gluco-series, the transition from the covalent triflate to the oxocarbenium ion involves a relaxation of the O2-C2-C3-O3 torsion angle, favoring the formation of the SSIP and thus the α-product. nih.gov

Donor PrecursorActivatorIntermediateMajor Product StereochemistryReference
S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thia-d-glucopyranosideTriflic anhydrideGlucosyl triflateα-glucoside acs.orgnih.gov
4,6-O-benzylidene protected mannosyl thioglycosideTriflic anhydrideMannosyl triflateβ-mannoside nih.gov

Recent studies employing cryogenic infrared ion spectroscopy and computational methods have provided new insights into the structure of cationic intermediates formed during glycosylation reactions with 4,6-O-benzylidene-protected donors. nih.govfu-berlin.de These investigations have revealed that under conditions favoring an S_N_1-type mechanism, particularly with weak nucleophiles, the glycosyl cations carrying 4,6-O-benzylidene groups form anhydro cations. researcher.lifenih.govfu-berlin.de

The formation of these anhydro intermediates, where an internal oxygen atom of the sugar participates in the stabilization of the positive charge, correlates well with the stereoselective outcome of S_N_1-type glycosylations. nih.govfu-berlin.de The existence of these structured intermediates helps to explain the observed stereoselectivity that might not be fully accounted for by a simple S_N_2 mechanism. researcher.lifenih.gov While the stereoselectivity of these reactions was traditionally thought to be driven by a covalent intermediate reacting via an S_N_2 mechanism, the role of these cationic S_N_1-type intermediates is now recognized as significant. nih.govfu-berlin.de The elucidation of these anhydro cation structures highlights the power of advanced spectroscopic techniques in unraveling the complex mechanisms of carbohydrate chemistry. nih.govfu-berlin.de

Precursor SeriesReaction TypeIntermediate StructureStereochemical Outcome CorrelationReference
4,6-O-benzylidene-protected glycosyl donorsS_N_1-type glycosylationAnhydro cationCorrelates well with stereoselective outcome researcher.lifenih.govfu-berlin.de

Application As Chiral Building Blocks and Precursors for Organocatalysts

Chiral Auxiliaries in Asymmetric Synthesis

The inherent chirality of carbohydrates makes them prime candidates for use as chiral auxiliaries, substances that guide the stereochemical outcome of a reaction. The 4,6-O-benzylidene group locks the glucopyranose ring into a more rigid chair conformation, which enhances the transfer of stereochemical information. This well-defined structure makes derivatives of 4,6-O-benzylidene-glucopyranose excellent chiral auxiliaries for various asymmetric transformations.

For instance, carbohydrate-derived Schiff bases have been employed in the asymmetric Staudinger reaction for the synthesis of β-lactams. mdpi.com Glycosylamines derived from sugars like D-(+)-glucose can be converted into chiral Schiff bases. When these react with ketenes in a [2+2] cycloaddition, the sugar moiety directs the stereoselectivity of the ring formation. mdpi.com Researchers have noted that the degree of diastereoselectivity in these cycloadditions can be influenced by whether the Schiff base is derived from an optically active amine and an achiral aldehyde. mdpi.com The use of auxiliaries like 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosylamine has been reported in the synthesis of chiral 2-azetidinones, highlighting the utility of protected sugar derivatives in this capacity. mdpi.com

Design and Synthesis of Carbohydrate-Based Organocatalysts

The field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, has benefited significantly from the use of carbohydrates as chiral scaffolds. nih.govresearchgate.net Their natural abundance, chirality, and biocompatibility make them attractive starting points for catalyst design. nih.govresearchgate.net this compound serves as a key precursor in the synthesis of such catalysts, providing a rigid framework upon which catalytic functionalities can be installed. nih.govrsc.orgresearchgate.net

A prominent application of carbohydrate-derived organocatalysts is in the asymmetric epoxidation of olefins, a critical transformation for producing chiral epoxides which are versatile synthetic intermediates. nih.govrsc.orgresearchgate.netresearchgate.net Ketones derived from sugars, when used with a strong oxidant like potassium peroxymonosulfate (B1194676) (Oxone), generate chiral dioxiranes in situ. These dioxiranes then transfer an oxygen atom to the olefin in a stereoselective manner. hku.hk

Researchers have developed various chiral ketones from this compound and related structures for this purpose. nih.govresearchgate.net For example, ketones where the carbonyl group is introduced at the C-3 position of a methyl 4,6-O-benzylidene-α-D-glucopyranoside scaffold have been successfully used in Shi-type epoxidations. nih.govresearchgate.net These catalysts have proven effective for the epoxidation of challenging terminal olefins, often achieving complete conversion and good yields, although enantioselectivities can be modest in some cases. nih.govresearchgate.net The development of these catalysts represents a greener approach to asymmetric epoxidation, avoiding the use of heavy metals. researchgate.net

Table 1: Performance of a 3-oxo-4,6-O-benzylidene-glucopyranoside Catalyst in Asymmetric Epoxidation

Olefin SubstrateConversion (%)Enantiomeric Excess (ee, %)
Styrene>9915 (R)
trans-Stilbene>9924 (R,R)
α-Methylstyrene>9910 (S)
Indene>9928 (S,S)

Data sourced from studies on Shi-type epoxidation using carbohydrate-derived ketones. nih.govresearchgate.net

Recent studies have directly compared the catalytic performance of two 3-oxo-4,6-O-benzylidene pyranoside catalysts, one derived from glucose and the other from galactose, in asymmetric epoxidation. nih.govrsc.orgresearchgate.net These two sugars are epimers at the C-4 position. The study revealed that the two catalysts often induce opposite stereoselectivity in the epoxidation of various olefins. nih.govresearchgate.net For example, with trans-β-methylstyrene, the glucose-derived catalyst gave the (R,R)-epoxide with 34% ee, while the galactose-derived catalyst produced the (S,S)-epoxide with 25% ee. This inversion of selectivity highlights how a subtle change in the carbohydrate backbone's stereochemistry can have a profound impact on the transition state of the reaction, governed by a delicate balance of catalyst conformation and non-covalent interactions with the substrate. nih.govresearchgate.net

The configuration at the anomeric carbon (α or β) also plays a crucial role. mdpi.commdpi.com For instance, in the synthesis of chiral crown ethers derived from 4,6-O-benzylidene-glucopyranosides, the anomeric substituent was found to influence the catalytic activity in phase-transfer reactions. researchgate.net The anomeric effect, an electronic phenomenon that generally favors the α-anomer in glucose derivatives, dictates the relative stability and reactivity of the anomeric center, which can be exploited to control stereoselectivity in glycosylation and other anomeric functionalization reactions. mdpi.com Researchers have also aimed to specifically investigate the influence of the anomeric stereocenter by synthesizing 1-deoxygenated analogues of ketone catalysts to compare their performance against their anomeric counterparts. mdpi.com

Construction of Complex Carbohydrate Scaffolds and Biologically Relevant Molecules

Beyond its role in catalysis, this compound is a fundamental building block for the synthesis of complex carbohydrates and other biologically relevant molecules. ontosight.aifishersci.com The protection of the C-4 and C-6 hydroxyls leaves the C-2 and C-3 hydroxyls, as well as the anomeric C-1 position, available for selective functionalization. This allows for the stepwise and controlled construction of oligosaccharides and glycoconjugates. ontosight.ai

A notable application is in the synthesis of chiral macrocycles, such as crown ethers. Chiral monoaza-15-crown-5-type lariat (B8276320) ethers have been synthesized incorporating a 4,6-O-benzylidene-α-D-glucopyranoside unit. researchgate.net These sugar-based crown ethers have demonstrated significant asymmetric induction when used as phase-transfer catalysts in reactions like Darzens condensation and chalcone (B49325) epoxidation. researchgate.net

Furthermore, derivatives of this compound are used to create novel materials. Researchers have synthesized β-1,2,3-triazolyl glycosides of 4,6-O-benzylidene protected D-glucose and evaluated their self-assembling properties. nih.gov These sugar-based low molecular weight gelators can form supramolecular gels, which have potential applications in materials science and biomedicine. nih.gov The Hanessian–Hullar reaction, which involves the ring-opening of benzylidene acetals with N-bromosuccinimide, provides a pathway to 6-bromo-6-deoxy derivatives, which are versatile intermediates for producing aminodeoxy and deoxy sugars, components found in many antibiotics and natural products. orgsyn.org

Advanced Spectroscopic and Analytical Characterization of 4,6 O Benzylidene Glucopyranose

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4,6-O-benzylidene-glucopyranose. Both proton (¹H) and carbon-13 (¹³C) NMR provide a wealth of information regarding the molecular framework and the spatial arrangement of atoms. nih.goviosrjournals.org

In ¹H NMR, the chemical shifts and coupling constants of the protons are particularly revealing. For instance, the anomeric proton's signal is a key diagnostic marker. creative-proteomics.com Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning all proton and carbon signals unambiguously by revealing proton-proton and proton-carbon correlations within the molecule. iosrjournals.orgconicet.gov.ar These assignments are crucial for confirming the presence of the benzylidene group and its attachment to the 4- and 6-positions of the glucopyranose ring.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The chemical shifts of the anomeric carbon (C-1) and the carbons involved in the acetal (B89532) linkage (C-4, C-6, and the benzylic carbon) are particularly informative for confirming the structure. nih.govresearchgate.net

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

Note: Chemical shifts (δ) are reported in parts per million (ppm) and can vary based on the solvent and specific derivative.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-1~5.0 - 5.5C-1: ~95 - 105
H-2~3.5 - 4.0C-2: ~70 - 75
H-3~3.6 - 4.1C-3: ~70 - 75
H-4~3.7 - 4.2C-4: ~78 - 82
H-5~3.4 - 3.9C-5: ~65 - 70
H-6~3.7 - 4.3C-6: ~68 - 72
Ph-CH~5.5 - 6.0Ph-CH: ~100 - 105
Aromatic H~7.2 - 7.6Aromatic C: ~125 - 140

NMR spectroscopy is pivotal in determining the anomeric configuration (α or β) of this compound. The key parameter for this determination is the coupling constant between the anomeric proton (H-1) and the adjacent proton on C-2 (H-2), denoted as ³J(H1, H2). unimo.it

For the β-anomer , H-1 and H-2 are typically in a trans-diaxial orientation, resulting in a large coupling constant, usually in the range of 7-9 Hz. unimo.it

For the α-anomer , H-1 is axial and H-2 is equatorial, leading to a smaller coupling constant, generally around 2-4 Hz. unimo.it

The chemical shift of the anomeric proton and carbon also differs between the two anomers, with the α-anomeric proton generally resonating at a lower field (higher ppm) than the β-anomeric proton. creative-proteomics.com In aqueous solutions, glucose derivatives can exist in equilibrium between the α and β forms, and NMR can be used to determine the ratio of these anomers. reddit.com

Low-temperature NMR spectroscopy is a powerful tool for studying reaction mechanisms by allowing for the detection and characterization of transient intermediates that are unstable at room temperature. acs.org In the context of reactions involving this compound, such as glycosylation reactions, low-temperature NMR can be used to observe the formation of reactive species like glycosyl triflates. nih.gov By conducting the reaction at temperatures as low as -60 °C, the lifetime of these intermediates can be extended, enabling their structural elucidation by NMR. nih.govreading.ac.uk This technique has been crucial in understanding the stereochemical outcomes of glycosylation reactions involving donors derived from this compound. nih.gov

Vibrational Spectroscopy (Infrared, FTIR) for Functional Group Identification

Infrared (IR) and Fourier-transform infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

O-H Stretching: A broad band typically in the region of 3200-3600 cm⁻¹ indicates the presence of hydroxyl groups.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region are due to the stretching of C-H bonds in the glucopyranose ring and the benzylidene group. Aromatic C-H stretching appears around 3000-3100 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations from the benzylidene group are observed in the 1450-1600 cm⁻¹ region.

C-O Stretching: Strong absorptions in the 1000-1300 cm⁻¹ range are characteristic of C-O stretching vibrations within the pyranose ring and the acetal linkage. glycodata.org

C-O-C Stretching: The glycosidic linkage and acetal C-O-C bonds also contribute to the complex pattern in the fingerprint region. glycodata.org

The "fingerprint region" of the IR spectrum, typically from 400 to 1500 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with reference spectra. docbrown.info

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3200-3600 (broad)O-H stretching (hydroxyl groups)
3000-3100Aromatic C-H stretching
2850-3000Aliphatic C-H stretching
1450-1600C=C aromatic ring stretching
1000-1300C-O stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and probing the structure of this compound through fragmentation analysis. conicet.gov.aracs.org In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, which provides the molecular weight of the compound. For this compound (C₁₃H₁₆O₆), the expected molecular weight is approximately 268.26 g/mol . nih.gov

Furthermore, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is characteristic of the molecule's structure and can be used to confirm the presence of the benzylidene group and the glucopyranose core. For instance, the loss of the phenyl group or the entire benzylidene moiety would result in specific fragment ions that can be identified in the mass spectrum. Techniques like Fast Atom Bombardment (FAB-MS) have been used to analyze related saponins (B1172615) containing glucuronic acid moieties, demonstrating the utility of MS in carbohydrate analysis. conicet.gov.ar

Optical Rotation Measurements for Chirality Assessment

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. This property causes it to rotate the plane of plane-polarized light, a phenomenon known as optical activity. wikipedia.org The direction and magnitude of this rotation are measured using a polarimeter and are reported as the specific rotation ([α]D). nih.govacs.org

The specific rotation is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used (usually the sodium D-line, 589 nm), the temperature, and the solvent. wikipedia.orgyoutube.com Measurement of the optical rotation confirms the chirality of the molecule and can be used to distinguish between enantiomers, which will rotate light by equal amounts but in opposite directions. wikipedia.org For this compound and its derivatives, the specific rotation value is a key parameter for characterization and for ensuring the enantiomeric purity of a sample. nih.govorgsyn.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. nobelprize.org This method involves directing X-rays at a single crystal of the compound. The X-rays are diffracted by the electrons in the crystal, creating a unique diffraction pattern. researchgate.net Mathematical analysis of this pattern allows for the calculation of an electron density map, from which the positions of all atoms in the molecule can be determined with high precision.

For this compound, an X-ray crystal structure would provide definitive proof of its molecular structure, including:

The conformation of the glucopyranose ring (e.g., chair conformation).

The stereochemistry at all chiral centers.

The conformation of the 1,3-dioxane (B1201747) ring formed by the benzylidene group.

The bond lengths and angles of the entire molecule.

While obtaining suitable crystals for X-ray analysis can be challenging, the resulting structural information is unparalleled in its detail and accuracy. nih.govnih.gov

Chromatographic Methods (HPLC, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are indispensable tools in the synthesis and purification of this compound and its derivatives. These methods are routinely employed for assessing the purity of the final product and for monitoring the progress of chemical reactions in real-time.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound, HPLC is crucial for separating diastereomers and other structurally similar impurities. nih.govresearchgate.net The separation can be achieved using either normal-phase (NP-HPLC) or reversed-phase (RP-HPLC) chromatography, depending on the polarity of the analytes. researchgate.net

Purity Assessment:

The purity of this compound is often determined by HPLC, with some commercial sources specifying a purity of ≥99.0% by this method. sigmaaldrich.com The separation of diastereomeric derivatives of similar compounds has been extensively studied, highlighting the importance of the choice of stationary and mobile phases for achieving optimal resolution. researchgate.nethplc.eu For instance, the separation of diastereomeric N-acyl-1-methyl-1,2,3,4-tetrahydo-β-carbolines showed that while some derivatives were best separated by RP-HPLC, others required NP-HPLC for good resolution. researchgate.net

Reaction Monitoring:

HPLC can be used to monitor the progress of reactions involving this compound, such as glycosylation reactions. By taking aliquots of the reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the consumption of starting materials and the formation of the desired product. This allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts.

Interactive Data Table: HPLC Conditions for Analysis of Related Carbohydrate Derivatives

ParameterStationary PhaseMobile PhaseDetectionApplication
Method 1 Chiralpak AD-H nih.govNot specifiedNot specifiedSeparation of anomers and enantiomers of monosaccharides nih.gov
Method 2 Silica (B1680970) Gel nih.govNot specifiedNot specifiedSeparation of diastereomeric esters nih.gov
Method 3 Aminopropyl-functionalized silica merckmillipore.comAcetonitrile and phosphate (B84403) buffer (pH 6; 80:20 v/v) merckmillipore.comRefractive Index (RI), UV (195-205 nm), ELSD merckmillipore.comAnalysis of saccharides merckmillipore.com
Method 4 XBridge™ C18, Synergi 4 µm Polar RP hplc.euNot specifiedNot specifiedSeparation of diastereomer pairs hplc.eu
Method 5 Ultron ES-OVM, Chiralcel OJ-RH hplc.euNot specifiedNot specifiedReverse Phase Chiral HPLC Separation hplc.eu

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective chromatographic technique used to separate non-volatile mixtures. It is widely used in synthetic chemistry for qualitative monitoring of reactions and for the preliminary assessment of product purity. rochester.eduyoutube.comyoutube.com

Purity Assessment:

TLC provides a quick check of the purity of a sample of this compound. By spotting the sample on a TLC plate and developing it in an appropriate solvent system, the presence of impurities can be detected as separate spots. The retention factor (Rƒ) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

Reaction Monitoring:

TLC is an invaluable tool for monitoring the progress of chemical reactions. rochester.eduyoutube.comyoutube.com For example, in the synthesis of this compound from D-glucose and benzaldehyde (B42025), TLC can be used to follow the disappearance of the starting materials and the appearance of the product. ontosight.ai A typical TLC plate for reaction monitoring will have three lanes: one for the starting material, one for the reaction mixture, and a "cospot" where the starting material and reaction mixture are spotted together to aid in identification. rochester.edu The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. youtube.com

Visualization:

Since carbohydrates like this compound are often not UV-active, specific staining reagents are required to visualize the spots on a TLC plate. tcichemicals.comnih.gov Common stains for carbohydrates include a p-anisaldehyde solution or a ceric sulfate (B86663) solution, followed by heating.

Interactive Data Table: Typical TLC Parameters for Reaction Monitoring

ParameterDescription
Stationary Phase Silica gel plates are most commonly used. rochester.edu
Mobile Phase A mixture of ethyl acetate (B1210297) and hexane (B92381) is a common starting point, with the polarity adjusted to achieve an Rƒ of 0.3-0.4 for the starting material. rochester.edu
Spotting Capillary tubes are used to apply small spots of the starting material, reaction mixture, and a cospot onto the TLC plate. rochester.edu
Development The plate is placed in a chamber containing the mobile phase, which travels up the plate by capillary action. rochester.edu
Visualization After development, the plate is dried and then treated with a staining reagent and heated to reveal the spots. rochester.edutcichemicals.comnih.gov

Computational Chemistry Approaches to 4,6 O Benzylidene Glucopyranose Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has proven to be a robust and reliable method for the conformational analysis of carbohydrates and the investigation of their reaction mechanisms. researchgate.net It is frequently employed to study glycosyl cations, ion pairs, transition states, and other stable carbohydrate structures. researchgate.net DFT calculations have been instrumental in refining and sometimes redefining the mechanisms of complex organic reactions, and its application to glycoscience is a testament to its utility. researchgate.net

In the context of 4,6-O-benzylidene-glucopyranose, DFT studies have been crucial for understanding the mechanistic pathways of glycosylation reactions. These reactions are thought to proceed through a series of intermediates, including covalent glycosyl triflates, contact ion pairs (CIPs), and solvent-separated ion pairs (SSIPs). researchgate.netnih.gov The 4,6-O-benzylidene protecting group plays a pivotal role in directing the stereochemical outcome, and DFT calculations help to unravel the energetic and structural nuances of this influence. For instance, while the 4,6-O-benzylidene protected mannosyl triflate is β-selective, the corresponding glucosyl triflate is α-selective. nih.govacs.org Computational investigations are key to understanding this striking reversal of selectivity. nih.gov

The reactivity and stability of intermediates in the glycosylation of this compound are governed by a delicate interplay of electronic and steric effects. DFT calculations allow for a quantitative analysis of these factors. For example, studies have shown that modifying the electronic properties of the benzylidene protecting group by introducing electron-donating or electron-withdrawing substituents can significantly influence the stability of the reaction intermediates. researchgate.net

DFT calculations have demonstrated that altering the stereoelectronic properties of the benzylidene group can change the stability of dioxolenium-type intermediates by as much as 10 kcal/mol. researchgate.net By making the 4-O-benzyl group more nucleophilic, the dioxolenium intermediate gains stability relative to a triflate-donor pair. researchgate.net This highlights the power of electronic tuning to control reaction pathways.

FactorInfluence on this compound ReactivityComputational FindingReference
Electronic Effects Modulates the stability of reaction intermediates.Electron-donating/withdrawing groups on the benzylidene moiety can alter the stability of dioxolenium intermediates by up to 10 kcal/mol. researchgate.net
Steric Effects Governs stereochemical outcomes via conformational rigidity.The O2-C2-C3-O3 torsional angle change from the covalent triflate to the oxacarbenium ion intermediate dictates the α/β selectivity. nih.gov

Understanding the energy landscape of a reaction is fundamental to explaining its outcome. DFT is a powerful tool for mapping these landscapes, including the characterization of transition states and intermediates. For glycosylation reactions involving this compound, the mechanism is not a simple one-step process but involves a series of equilibria connecting different species. researchgate.net

The general mechanistic picture involves the initial formation of a covalent glycosyl triflate, which acts as a reservoir for more reactive species. researchgate.netnih.gov This triflate can exist in equilibrium with a contact ion pair (CIP), which is often the key intermediate for the formation of one stereoisomer (e.g., β-mannosides). The CIP can, in turn, dissociate into a solvent-separated ion pair (SSIP), which is the precursor to the other stereoisomer (e.g., α-glucosides). nih.gov DFT calculations help to determine the relative energies of these species and the activation barriers for their interconversion, providing a detailed map of the reaction's energy landscape. researchgate.net By analyzing the transition states for the attack of the nucleophile on these different intermediates, the origins of stereoselectivity can be pinpointed.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy and spatial distribution of these orbitals are critical for understanding electronic properties, optical characteristics, and chemical stability. nih.gov

For derivatives of this compound, FMO analysis has been used to investigate physicochemical properties and relative reactivities. researchgate.net The energy gap between the HOMO and LUMO is a particularly important parameter; a large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For instance, in one study on a benzylidenehydrazine (B8809509) derivative, the HOMO and LUMO were distributed over the entire molecule, with a calculated energy gap of 3.9540 eV, reflecting its chemical stability. nih.gov This type of analysis provides predictive power for how the molecule will interact with other reagents.

Molecule StudiedHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)ImplicationReference
Benzylidenehydrazine derivative (Compound 9)-6.52928-2.575253.9540High chemical stability nih.gov

Molecular Electrostatic Potential (MESP) Topology for Interaction Studies

The Molecular Electrostatic Potential (MESP) is a real physical property that describes the net electrostatic effect of a molecule's electron and nuclear charge distribution. chemrxiv.orgdtic.mil It is an invaluable tool for understanding and predicting noncovalent interactions, which are crucial in carbohydrate chemistry, particularly in drug-receptor and enzyme-substrate binding. chemrxiv.org MESP analysis provides a visual and quantitative map of electron-rich (negative MESP) and electron-poor (positive MESP) regions of a molecule. nih.gov

MESP topology has been applied to derivatives of methyl 4,6-O-benzylidene-α-D-glucopyranoside to investigate their relative reactivities and physicochemical properties. researchgate.net The negative potential regions, typically associated with lone pairs on electronegative atoms like oxygen, indicate sites susceptible to electrophilic attack. Conversely, regions of positive potential, often found around hydrogen atoms bonded to electronegative atoms, are sites for nucleophilic attack. dtic.mil This analysis is fundamental for understanding intermolecular interactions, such as hydrogen bonding, which heavily influence the molecule's behavior in solution and its biological activity. chemrxiv.org

Computational Modeling of Stereoselective Outcomes in Glycosylations

One of the most significant applications of computational chemistry in this area is the modeling and explanation of stereoselective outcomes in glycosylation reactions. The 4,6-O-benzylidene group is well-known for its directing capabilities, yet its influence can lead to opposite stereochemical outcomes depending on the configuration of other substituents on the pyranose ring. nih.gov

Computational models have been central to explaining why 4,6-O-benzylidene-glucopyranosyl donors typically yield α-glucosides, while the corresponding mannopyranosyl donors give β-mannosides. nih.govacs.org The prevailing explanation, supported by DFT calculations, revolves around the stability and reaction pathways of the covalent triflate and ion pair intermediates. researchgate.netnih.gov In the gluco series, the pathway leading to the α-product via a more dissociated SSIP-like intermediate is favored. nih.govacs.org This is partly because the benzylidene acetal (B89532) locks the pyranoid ring, influencing the torsional interactions around it. nih.gov Computational studies allow researchers to test hypotheses about these subtle conformational and electronic effects that would be difficult to probe experimentally, thereby providing a rational basis for the observed stereoselectivity and guiding the development of new glycosylation methods. nih.gov

Q & A

Basic: What are the common synthetic routes for preparing 4,6-O-benzylidene-glucopyranose derivatives?

This compound derivatives are synthesized via regioselective protection of the 4,6-hydroxyl groups using benzaldehyde derivatives under acidic conditions. A typical protocol involves dissolving D-glucose in dry DMF, adding benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid, and stirring at 60°C for 6–12 hours . The benzylidene acetal acts as a temporary protecting group, enabling further functionalization at the 2- and 3-positions. Purification is achieved via column chromatography using hexane/ethyl acetate gradients. Confirmation of regioselectivity is performed using 1H^1H-NMR to identify the characteristic acetal proton signals at δ 5.5–5.7 ppm .

Basic: How does the benzylidene group influence the reactivity of glucopyranose in glycosylation reactions?

The benzylidene acetal rigidifies the glucopyranose ring by locking the 4,6-hydroxyl groups into a fixed conformation, reducing steric hindrance at the anomeric center. This enhances glycosyl donor activity, particularly in triflate-mediated reactions. For example, activation of 4,6-O-benzylidene-glucopyranosyl triflates with triflic anhydride generates a highly reactive oxocarbenium ion intermediate, favoring α-selectivity in glucoside formation . In contrast, analogous mannopyranosides under identical conditions yield β-products, highlighting the stereoelectronic influence of the benzylidene group .

Basic: What spectroscopic methods are critical for characterizing this compound derivatives?

Key techniques include:

  • 1H^1H-NMR : Identifies acetal protons (δ 5.5–5.7 ppm) and anomeric configurations (α: δ 4.8–5.2 ppm; β: δ 4.3–4.6 ppm).
  • 13C^{13}C-NMR : Confirms acetal carbon resonances (δ 100–110 ppm) and glycosidic linkages.
  • X-ray crystallography : Resolves ring conformation and substituent spatial arrangements, particularly in complex oligosaccharides .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns for derivatives with labile protecting groups .

Advanced: How do reaction conditions modulate stereoselectivity in this compound glycosylations?

Stereoselectivity is governed by solvent polarity, temperature, and catalyst choice. For instance:

  • Low-temperature conditions (-78°C in CH2 _2Cl2_2) stabilize glucosyl triflates, promoting α-selectivity via an SN _N1-like mechanism .
  • Polar aprotic solvents (e.g., acetonitrile) favor β-products due to increased ion-pair separation and solvent participation.
  • Additives like DTBP (2,6-di-tert-butylpyridine) suppress triflic acid byproducts, enhancing reaction efficiency and selectivity . Contrast this with mannopyranosides, where β-selectivity arises from steric hindrance at the C2 position .

Advanced: What strategies address regioselectivity challenges in functionalizing this compound?

Regioselective modification requires:

  • Temporary protecting groups : Use of acetyl or benzyl groups at the 2- and 3-positions to direct reactivity. For example, benzoylation of this compound under mild basic conditions (pyridine/DMAP) selectively acylates the 2-OH .
  • Enzymatic catalysis : Lipases (e.g., Candida antarctica) achieve regioselective acylation at the 3-OH in non-polar solvents .
  • Chemoselective deprotection : Hydrolysis of benzylidene acetals with aqueous acetic acid (80%) regenerates 4,6-OH groups for further coupling .

Advanced: How is this compound utilized in oligosaccharide synthesis?

The compound serves as a key intermediate for synthesizing β-(1→3)- or β-(1→4)-linked oligosaccharides. A representative protocol involves:

Activation : Convert the anomeric hydroxyl to a trichloroacetimidate donor.

Coupling : React with a glycosyl acceptor (e.g., allyl 2-O-benzoyl-glucopyranoside) using TMSOTf as a catalyst in dichloromethane .

Deprotection : Remove benzylidene groups with acidic methanol to expose 4,6-OH for subsequent glycosylation .
This approach was used to synthesize trisaccharide 12, a precursor for tumor-associated carbohydrate antigens .

Advanced: What biological activities have been explored for this compound derivatives?

Early-phase studies indicate antitumor potential. For example:

  • Phase I trials demonstrated that this compound (BG) inhibits solid tumor growth by modulating β-glucuronidase activity, which is elevated in cancer tissues .
  • Mechanistic insights : BG derivatives interfere with glycosaminoglycan synthesis, disrupting tumor extracellular matrix remodeling . Current research focuses on optimizing bioavailability through prodrug strategies (e.g., nitrobenzoyl esters) .

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